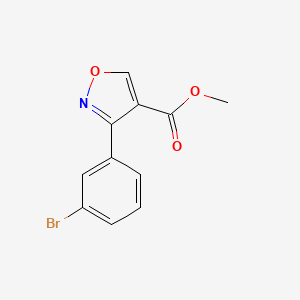

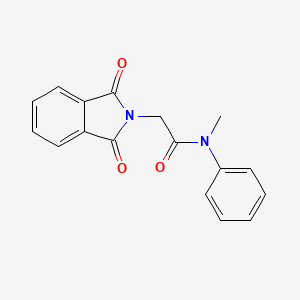

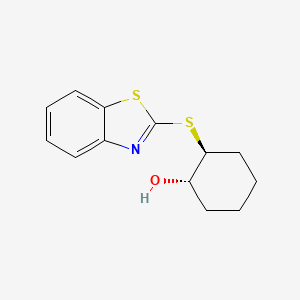

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that has been used in scientific research for a variety of purposes. It is a benzodiazepine derivative that has been studied for its potential as a therapeutic agent and its ability to act as a molecular probe for the study of various physiological processes.

Applications De Recherche Scientifique

1. Protein Tyrosine Kinase Inhibitory Activity

- Summary of Application : A series of novel furan-2-yl (phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

- Methods of Application : The compounds were synthesized and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data . They were then screened for their in vitro protein tyrosine kinase inhibitory activity .

- Results or Outcomes : Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of genistein, a positive reference compound .

2. Treatment of Lung Cancer

- Summary of Application : A new chalcone series has been developed that may be useful in the treatment of lung cancer . The novel chalcones were tested against the lung cancer cell line (A549) .

- Methods of Application : MTT assay was used to detect the cytotoxic effect of the novel chalcones against the lung cancer cell line (A549) . Molecular docking studies were performed on the most two effective chalcones .

- Results or Outcomes : The study found that the novel chalcones had a cytotoxic effect on the A549 cell line .

3. High-Performance Recyclable Furan-based Epoxy Resin

- Summary of Application : A monomer 4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol (FCN) containing furan ring was designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin (FCN-GTE), which intrinsically has dual hydrogen bond networks, dynamic imine structure and resultant high performance .

- Methods of Application : The FCN-GTE was synthesized and its structure was established based on various analytical techniques . The FCN-GTE-based carbon fiber composites could be completely recycled in an amine solution .

- Results or Outcomes : The FCN-GTE exhibits significantly improved mechanical properties owing to the increased density of hydrogen bond network and physical crosslinking interaction . It also possesses superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .

4. Furan Platform Chemicals Beyond Fuels and Plastics

- Summary of Application : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have a wide range of applications beyond fuels and plastics .

- Methods of Application : The FPCs are synthesized from biomass and can be used to economically synthesize a spectacular range of compounds .

- Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

5. Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one

- Summary of Application : The photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one have been studied . In de-aerated solutions, only the corresponding 1,2-indandiones were detected .

- Methods of Application : The photoreactions were conducted in de-aerated solutions .

- Results or Outcomes : The study found that 3-(Furan-2-yl)isobenzofuran-1(3H)-one as a secondary product was also detected with FHC in both solvents .

Propriétés

IUPAC Name |

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRCODKFDNTOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377995 |

Source

|

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

394655-12-0 |

Source

|

| Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

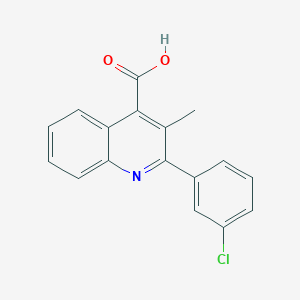

![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)

![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)

![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)